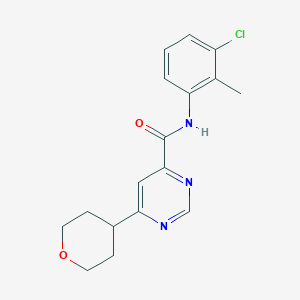![molecular formula C13H13ClN2 B2637803 5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole CAS No. 956964-62-8](/img/structure/B2637803.png)
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including “5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole”, is characterized by a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms . The E-Z system for naming alkenes can be used to describe the configuration of the double bond in the phenylethenyl group .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthetic Routes via Sonogashira Coupling : The Sonogashira coupling of 1,3-disubstituted-5-chloro-4-iodopyrazoles with phenylacetylene produces 5-chloro-4-(phenylethynyl)pyrazoles, which can be further cyclized to thieno[2,3-c]pyrazoles. This demonstrates a novel synthetic route for constructing pyrazole-based heterocycles, providing valuable intermediates for further chemical transformations (Eller et al., 2011).
Photochemical Transformations : The photolysis of chloro(4-methylpent-3-en-1-ynyl)carbene, derived from a similar pyrazole structure, leads to the formation of novel carbene species and isomeric dienes. This study explores the potential of pyrazole derivatives in generating reactive intermediates for organic synthesis (Gvozdev et al., 2021).
Biological Applications
- Antibacterial Activities : Schiff bases derived from aminophenazone and incorporating pyrazole moieties have shown significant antibacterial activities. This research highlights the potential of pyrazole derivatives in the development of new antibacterial agents (Asiri & Khan, 2010).
Advanced Material Synthesis
- Palladium-Catalyzed Arylation : The palladium-catalyzed direct arylation of 5-chloropyrazoles offers a selective method for synthesizing 4-arylated pyrazoles, previously challenging to access. This technique provides a versatile approach to modifying pyrazole cores for various applications, including materials science and pharmaceutical chemistry (Yan et al., 2012).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors for C38 steel in hydrochloric acid, demonstrating high inhibition efficiency. This application suggests the potential of these compounds in industrial settings to protect metals against corrosion (Ouali et al., 2013).
Eigenschaften
IUPAC Name |
5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-10-12(13(14)16(2)15-10)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTXSLOZNIIRCP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=CC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C/C2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

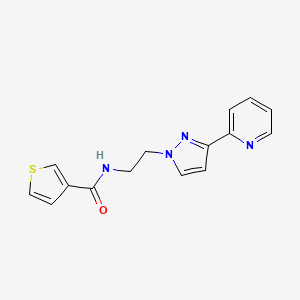
![(Z)-3-(2-methoxyethyl)-5-((2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2637722.png)
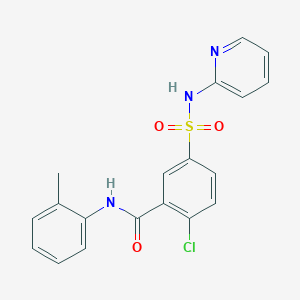
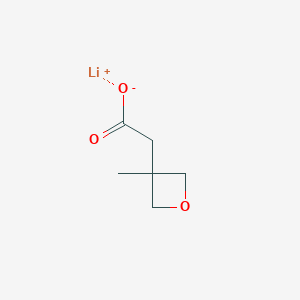

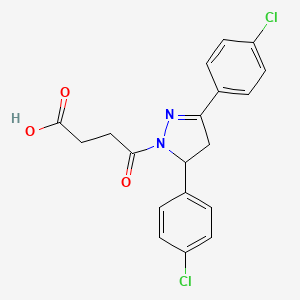
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid;hydrochloride](/img/structure/B2637731.png)
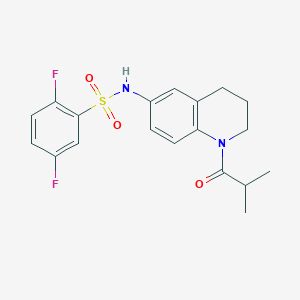
![9-ethyl-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2637736.png)
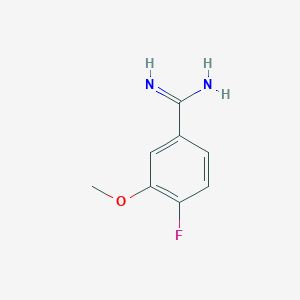
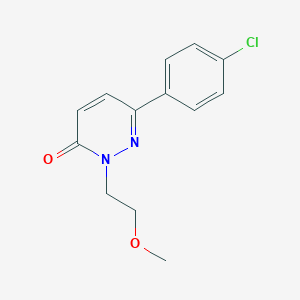
![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)
